molecular formula C15H20N2O3S2 B2413905 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 953180-53-5

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2413905
CAS No.: 953180-53-5
M. Wt: 340.46
InChI Key: KJRHPYPCGPAVQH-UHFFFAOYSA-N
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Description

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a combination of furan, piperidine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting sulfonamides to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the sulfonamide group can produce the corresponding amine .

Scientific Research Applications

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzene-2-sulfonamide: Similar structure but with a benzene ring instead of thiophene.

    N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)pyridine-2-sulfonamide: Contains a pyridine ring instead of thiophene.

Uniqueness

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties.

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S2/c18-22(19,15-4-2-10-21-15)16-11-13-5-7-17(8-6-13)12-14-3-1-9-20-14/h1-4,9-10,13,16H,5-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRHPYPCGPAVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CS2)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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